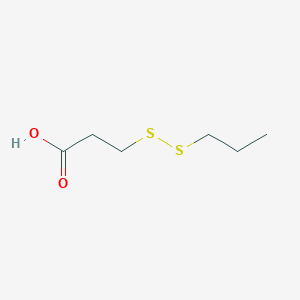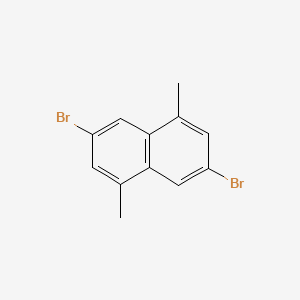
3,7-Dibromo-1,5-dimethylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dibromo-1,5-dimethylnaphthalene is an organic compound with the molecular formula C12H10Br2 It is a derivative of naphthalene, characterized by the presence of two bromine atoms and two methyl groups at specific positions on the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dibromo-1,5-dimethylnaphthalene typically involves the bromination of 1,5-dimethylnaphthalene. This reaction is carried out in the presence of a brominating agent, such as bromine (Br2), and a catalyst, often iron powder. The reaction conditions, including temperature and the amount of catalyst, can influence the yield and selectivity of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient separation and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dibromo-1,5-dimethylnaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the naphthalene ring.
Coupling Reactions: It can engage in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atoms, while oxidation can lead to the formation of naphthoquinones.
Wissenschaftliche Forschungsanwendungen
3,7-Dibromo-1,5-dimethylnaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology and Medicine: The compound’s derivatives may have potential biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism by which 3,7-dibromo-1,5-dimethylnaphthalene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atoms act as leaving groups, facilitating the introduction of new substituents. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dibromo-1,5-dimethylnaphthalene
- 2,7-Dibromo-1,5-dimethylnaphthalene
- 1,3-Dibromo-5,5-dimethylhydantoin
Uniqueness
3,7-Dibromo-1,5-dimethylnaphthalene is unique due to the specific positioning of the bromine and methyl groups on the naphthalene ring. This structural arrangement can influence its reactivity and the types of reactions it undergoes, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
111650-47-6 |
|---|---|
Molekularformel |
C12H10Br2 |
Molekulargewicht |
314.01 g/mol |
IUPAC-Name |
3,7-dibromo-1,5-dimethylnaphthalene |
InChI |
InChI=1S/C12H10Br2/c1-7-3-9(13)6-12-8(2)4-10(14)5-11(7)12/h3-6H,1-2H3 |
InChI-Schlüssel |
RJWXITVCPMSIQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1C=C(C=C2C)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


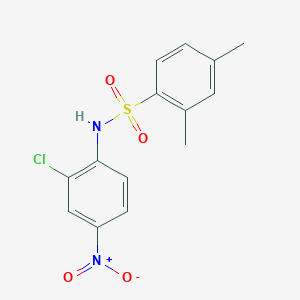


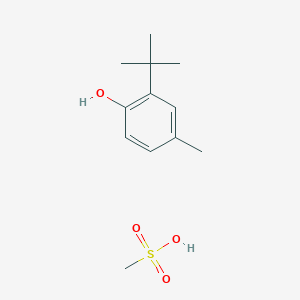
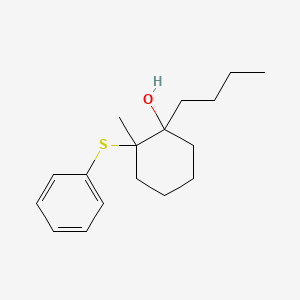
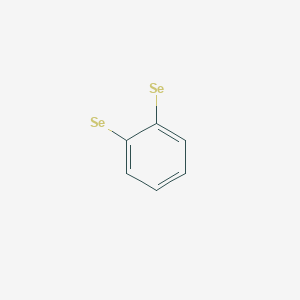

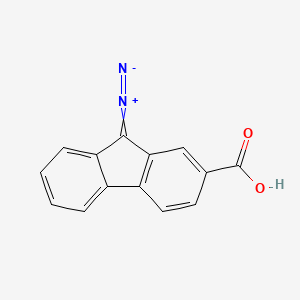
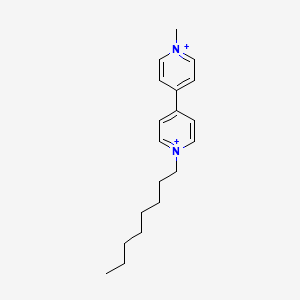

![2-[2-(Oxiran-2-ylmethyl)benzyl]oxirane](/img/structure/B14320408.png)

![4-Methoxy-3-[(methylsulfanyl)methoxy]benzaldehyde](/img/structure/B14320415.png)
